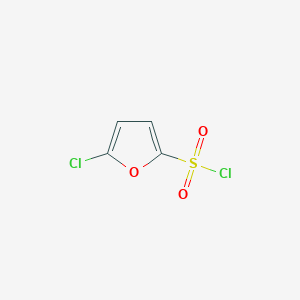
3,5-Dibromobiphenyl-4-ol
Descripción general
Descripción
3,5-dibromobifenil-4-ol es un compuesto orgánico con la fórmula química C₁₂H₈Br₂O. Pertenece a la clase de bifenilos polibromados, que son compuestos aromáticos que contienen una parte bifenilo sustituida en dos o más posiciones del anillo por átomos de bromo . Este compuesto se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 3,5-dibromobifenil-4-ol generalmente implica la bromación del bifenil-4-ol. La reacción se lleva a cabo utilizando bromo en presencia de un catalizador como el hierro o el bromuro de aluminio. Las condiciones de reacción incluyen el mantenimiento de una temperatura controlada y la garantía de la proporción molar adecuada de reactivos para lograr el patrón de sustitución deseado.
Métodos de producción industrial: La producción industrial de 3,5-dibromobifenil-4-ol sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de bromo de grado industrial y catalizadores, con un control estricto sobre los parámetros de reacción para garantizar un alto rendimiento y pureza. El producto se purifica mediante técnicas de recristalización o cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones: 3,5-dibromobifenil-4-ol experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar quinonas correspondientes.
Reducción: Los átomos de bromo se pueden reducir para formar bifenil-4-ol.
Sustitución: Los átomos de bromo se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes:
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales:
Oxidación: Formación de bifenil-4,4'-quinona.
Reducción: Formación de bifenil-4-ol.
Sustitución: Formación de varios derivados de bifenilo sustituidos.
4. Aplicaciones en investigación científica
3,5-dibromobifenil-4-ol tiene diversas aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se estudia por sus posibles efectos en sistemas biológicos, incluida la inhibición de enzimas y la unión a receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de retardantes de llama y otros productos químicos industriales.
Aplicaciones Científicas De Investigación
3,5-Dibromobiphenyl-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of flame retardants and other industrial chemicals.
Mecanismo De Acción
El mecanismo de acción de 3,5-dibromobifenil-4-ol implica su interacción con objetivos moleculares específicos. Puede unirse e inhibir ciertas enzimas, afectando las vías metabólicas. Además, puede interactuar con los receptores celulares, modulando las vías de transducción de señales. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso .
Compuestos similares:
- 2,4-dibromobifenil-4-ol
- 2,6-dibromobifenil-4-ol
- 3,5-dibromobifenilo
Comparación: 3,5-dibromobifenil-4-ol es único debido a su patrón de sustitución específico, que confiere propiedades químicas y físicas distintas. En comparación con otros derivados de dibromobifenilo, tiene diferentes perfiles de reactividad e interacción, lo que lo hace adecuado para aplicaciones específicas en investigación e industria .
Comparación Con Compuestos Similares
- 2,4-Dibromobiphenyl-4-ol
- 2,6-Dibromobiphenyl-4-ol
- 3,5-Dibromobiphenyl
Comparison: 3,5-Dibromobiphenyl-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other dibromobiphenyl derivatives, it has different reactivity and interaction profiles, making it suitable for specific applications in research and industry .
Propiedades
IUPAC Name |
2,6-dibromo-4-phenylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQRVOXIIAXXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963161 | |
| Record name | 3,5-Dibromo[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4400-05-9 | |
| Record name | 2,6-Dibromo-4-phenylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004400059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002667606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53508 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,5-Dibromo[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DIBROMO-4-PHENYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X915771SGZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



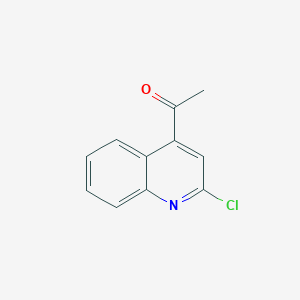
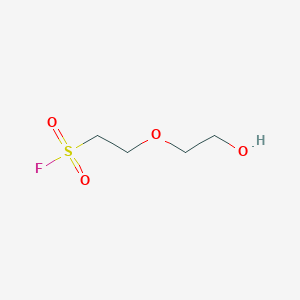
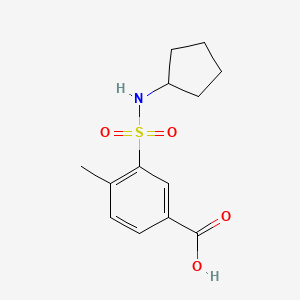
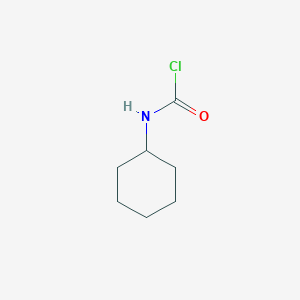


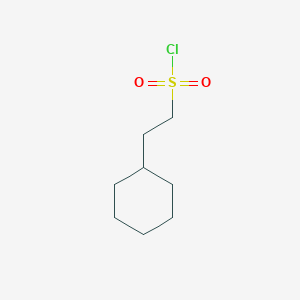
![2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B3383560.png)
![6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B3383570.png)
![{6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol](/img/structure/B3383576.png)

![7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol](/img/structure/B3383594.png)
